molecular formula C19H29N3O2 B5574134 2-(3-methoxypropyl)-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5574134
M. Wt: 331.5 g/mol
InChI Key: NHPRTHWAIDSTQU-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.22597718 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds like 2-(3-methoxypropyl)-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one are synthesized through innovative methods, enhancing our understanding of spirocyclic compounds. The synthesis of substituted 3,9-diazaspiro[5.5]undecanes showcases intramolecular spirocyclization techniques, highlighting the chemical versatility of these structures (Parameswarappa & Pigge, 2011). Similarly, the synthesis of nitrogen-containing spiro heterocycles through a catalyst-free double Michael addition reaction demonstrates a rapid and efficient method for generating complex spirocyclic frameworks (Aggarwal, Vij, & Khurana, 2014).

Biological Activity and Pharmaceutical Applications

While avoiding specific details on drug use and side effects, it's important to note that certain diazaspiro[5.5]undecane derivatives have been studied for their biological activity. For instance, diazaspiro compounds have been leveraged in the development of CCR8 antagonists, aimed at treating chemokine-mediated diseases (Norman, 2007). This underscores the therapeutic potential of these compounds in addressing respiratory diseases, among others.

Photophysical Studies and Material Science

Diazaspiro compounds have also been subjected to photophysical studies, where their solvatochromic behavior and fluorescence quantum yield were analyzed in various solvents. These studies provide insights into the electronic properties of diazaspiro compounds, contributing to the field of material science and the development of fluorescent materials (Aggarwal & Khurana, 2015).

Chiral Separation and Configuration Determination

The chiral separation and configuration determination of spiro compounds have significant implications in pharmaceuticals and asymmetric synthesis. Research on chiral spirocyclic compounds emphasizes their potential as active pharmaceutical ingredients and catalysts (Liang et al., 2008). This area of study highlights the importance of stereochemistry in the biological activity and synthesis of spirocyclic compounds.

Properties

IUPAC Name

2-(3-methoxypropyl)-8-(2-methylpyridin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-16-13-17(6-9-20-16)21-10-3-7-19(14-21)8-5-18(23)22(15-19)11-4-12-24-2/h6,9,13H,3-5,7-8,10-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPRTHWAIDSTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCCC3(C2)CCC(=O)N(C3)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.